1-(1,1-Dioxothiolan-3-yl)-3-(2-methylphenyl)urea
Description
1-(1,1-Dioxothiolan-3-yl)-3-(2-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9-4-2-3-5-11(9)14-12(15)13-10-6-7-18(16,17)8-10/h2-5,10H,6-8H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHQUUFCIYGUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727127 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxothiolan-3-yl)-3-(2-methylphenyl)urea typically involves the reaction of 3-(2-methylphenyl)isocyanate with a suitable dioxothiolan derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst or under specific temperature and pressure settings, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxothiolan-3-yl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol or thioether derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the urea moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce new functional groups to the aromatic ring or the urea moiety.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxothiolan-3-yl)-3-(2-methylphenyl)urea depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxothiolan ring and urea moiety can play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Dioxothiolan-3-yl)-3-phenylurea: Lacks the methyl group on the aromatic ring, which may affect its chemical properties and applications.
1-(1,1-Dioxothiolan-3-yl)-3-(4-methylphenyl)urea: Similar structure but with the methyl group in a different position, potentially leading to different reactivity and biological activity.
1-(1,1-Dioxothiolan-3-yl)-3-(2-chlorophenyl)urea:
Uniqueness
1-(1,1-Dioxothiolan-3-yl)-3-(2-methylphenyl)urea stands out due to the specific positioning of the methyl group on the aromatic ring, which can influence its electronic properties, reactivity, and interactions with biological targets. This unique structure may confer advantages in certain applications, such as increased potency or selectivity in drug development.
Biological Activity
1-(1,1-Dioxothiolan-3-yl)-3-(2-methylphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure combining a dioxothiolan moiety and a substituted urea group. The presence of the dioxothiolan enhances its reactivity and potential interactions with biological targets.
- Molecular Formula: C13H18N2O3S
- Molecular Weight: 282.36 g/mol
Research indicates that this compound exhibits several biological activities:
- Kinase Inhibition: It has shown potential as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), which is crucial in inflammatory responses and immune regulation. Inhibition of IRAK-4 can lead to reduced inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties: Compounds structurally similar to this urea derivative have demonstrated antimicrobial activity, suggesting that it may also possess similar properties.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
-
Inflammation Model Study:
- Objective: To assess the anti-inflammatory effects of the compound in a murine model.
- Method: Mice were treated with varying doses of this compound before inducing inflammation.
- Results: A significant reduction in pro-inflammatory cytokines was observed in treated mice compared to controls, indicating the compound's efficacy in modulating inflammatory pathways.
-
Antimicrobial Efficacy Study:
- Objective: To evaluate the antimicrobial activity against common bacterial strains.
- Method: The compound was tested against Staphylococcus aureus and Escherichia coli using standard agar diffusion methods.
- Results: The compound exhibited notable inhibition zones, suggesting strong antimicrobial properties.
Data Table: Biological Activities
| Activity Type | Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Kinase Inhibition | IRAK-4 | Reduced inflammatory response | |
| Antimicrobial | S. aureus | Significant inhibition | |
| Antimicrobial | E. coli | Notable inhibition |
Interaction Studies
Understanding the interactions between this compound and its biological targets is crucial for elucidating its pharmacological profile. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to measure binding affinities quantitatively.
Binding Affinity Results
Preliminary studies suggest that the compound binds effectively to IRAK-4 with a dissociation constant (Kd) indicating strong affinity, which correlates with its inhibitory effects on kinase activity.
Q & A
Q. What are the recommended synthetic routes for 1-(1,1-Dioxothiolan-3-yl)-3-(2-methylphenyl)urea, and how can reaction conditions be optimized?
The synthesis of urea derivatives typically involves multi-step protocols. For analogous compounds, a common approach includes:
- Step 1 : Preparation of the 1,1-dioxothiolane intermediate via sulfonation and cyclization of a thiolane precursor under acidic conditions.
- Step 2 : Coupling the dioxothiolane intermediate with 2-methylphenyl isocyanate using a base catalyst (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C . Optimization may involve adjusting solvent polarity, reaction time, and stoichiometry. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the urea moiety and dioxothiolane ring. Aromatic protons (2-methylphenyl) typically appear as multiplet signals in 7.0–7.5 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and hydrogen-bonding networks in the crystal lattice. ORTEP-3 visualizes thermal ellipsoids for structural validation .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 µM. Compare IC values with control drugs like doxorubicin .
- Antioxidant activity : Employ DPPH radical scavenging assays at pH 7.4, monitoring absorbance at 517 nm .
- Enzyme inhibition : Screen against kinases or phosphatases using fluorogenic substrates to identify potential targets .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions or redox reactions?
- Nucleophilic substitution : The dioxothiolane’s sulfonyl group acts as a leaving site. In basic conditions, amines (e.g., piperidine) displace the sulfonyl group, forming secondary amines. Kinetic studies via F NMR track reaction rates .
- Redox behavior : Cyclic voltammetry reveals oxidation peaks near +0.8 V (vs. Ag/AgCl), suggesting electron-rich aromatic systems participate in redox cycling .
Q. How can contradictory bioactivity data (e.g., variable IC across cell lines) be resolved?
- Dose-response validation : Repeat assays with stricter controls (e.g., serum-free media) to minimize batch variability.
- Metabolic stability : Assess compound degradation in cell media via LC-MS over 24 hours. Instability may explain potency discrepancies .
- Computational modeling : Molecular dynamics simulations (e.g., GROMACS) predict membrane permeability and target binding affinities .
Q. What strategies improve computational docking accuracy for this compound’s interaction with biological targets?
- Ligand preparation : Optimize protonation states (e.g., urea tautomers) using Schrödinger’s LigPrep at physiological pH .
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR2) based on structural homology with phthalimide-urea analogs showing anticancer activity .
- Free energy calculations : Use MM-GBSA to refine docking scores, accounting for solvation effects and entropy changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
